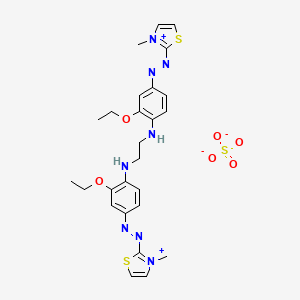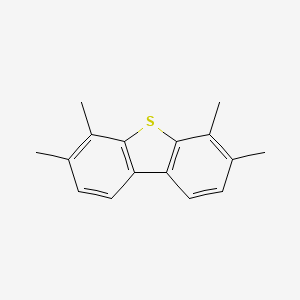
Diethyl 2,2'-((2,2,4-trimethylhexane-1,6-diyl)bis(iminocarbonyl))diacetoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 265-706-5, also known as Hydrotreated Light Distillate (Petroleum), is a complex combination of hydrocarbons obtained by treating a petroleum fraction with hydrogen in the presence of a catalyst. This compound is primarily used as a solvent and in various industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrotreated Light Distillate (Petroleum) is produced through a process called hydrotreating. This involves treating a petroleum fraction with hydrogen gas in the presence of a catalyst, typically at high temperatures and pressures. The process removes impurities such as sulfur, nitrogen, and metals, resulting in a cleaner and more stable product.
Industrial Production Methods
In industrial settings, the production of Hydrotreated Light Distillate (Petroleum) involves several steps:
Feedstock Selection: A suitable petroleum fraction is selected as the feedstock.
Hydrotreating: The feedstock is treated with hydrogen gas in the presence of a catalyst at high temperatures (300-400°C) and pressures (30-130 bar).
Separation: The treated product is separated into different fractions based on boiling points.
Purification: The final product is purified to remove any remaining impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrotreated Light Distillate (Petroleum) primarily undergoes the following types of reactions:
Oxidation: Reacts with oxygen to form various oxidation products.
Reduction: Can be reduced under specific conditions to form simpler hydrocarbons.
Substitution: Undergoes substitution reactions with halogens and other reagents.
Common Reagents and Conditions
Oxidation: Typically involves oxygen or air as the oxidizing agent, often at elevated temperatures.
Reduction: Hydrogen gas is commonly used as the reducing agent, often in the presence of a catalyst.
Substitution: Halogens such as chlorine or bromine are used as reagents, often in the presence of light or heat.
Major Products Formed
Oxidation: Forms alcohols, ketones, and carboxylic acids.
Reduction: Produces simpler hydrocarbons such as alkanes.
Substitution: Results in halogenated hydrocarbons.
Applications De Recherche Scientifique
Hydrotreated Light Distillate (Petroleum) has a wide range of applications in scientific research:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the extraction and purification of biological compounds.
Medicine: Utilized in the formulation of pharmaceutical products.
Industry: Serves as a cleaning agent, degreaser, and in the production of lubricants and fuels.
Mécanisme D'action
The mechanism of action of Hydrotreated Light Distillate (Petroleum) involves its ability to dissolve and interact with various substances. Its molecular structure allows it to effectively solubilize non-polar compounds, making it an excellent solvent. The compound’s interactions with molecular targets and pathways depend on its specific application, such as dissolving lipids in biological systems or cleaning surfaces in industrial settings.
Comparaison Avec Des Composés Similaires
Hydrotreated Light Distillate (Petroleum) can be compared with other similar compounds such as:
Hydrotreated Heavy Distillate (Petroleum): Similar in composition but with a higher boiling point range.
Hydrotreated Middle Distillate (Petroleum): Falls between light and heavy distillates in terms of boiling point range.
Straight-Run Distillates: Produced without hydrotreating, resulting in higher impurity levels.
Uniqueness
Hydrotreated Light Distillate (Petroleum) is unique due to its high purity and stability, which are achieved through the hydrotreating process. This makes it more suitable for applications requiring low impurity levels and high performance.
Propriétés
Numéro CAS |
65345-00-8 |
|---|---|
Formule moléculaire |
C23H38N2O8 |
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
ethyl 2-[[6-[(2-ethoxycarbonyl-3-oxobutanoyl)amino]-3,5,5-trimethylhexyl]carbamoyl]-3-oxobutanoate |
InChI |
InChI=1S/C23H38N2O8/c1-8-32-21(30)17(15(4)26)19(28)24-11-10-14(3)12-23(6,7)13-25-20(29)18(16(5)27)22(31)33-9-2/h14,17-18H,8-13H2,1-7H3,(H,24,28)(H,25,29) |
Clé InChI |
DZZVAZUMCSLYLL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)C)C(=O)NCCC(C)CC(C)(C)CNC(=O)C(C(=O)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane](/img/structure/B12690403.png)









